molecular formula C8H15NOS B13013997 2-(Thietan-3-ylamino)pent-4-en-1-ol

2-(Thietan-3-ylamino)pent-4-en-1-ol

Cat. No.: B13013997
M. Wt: 173.28 g/mol
InChI Key: ZHGCNBVHQBFYGS-UHFFFAOYSA-N
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Description

2-(Thietan-3-ylamino)pent-4-en-1-ol is an organic compound with the molecular formula C8H15NOS and a molecular weight of 173.28 g/mol . This compound features a thietane ring, which is a four-membered ring containing sulfur, and an amino group attached to a pentenol chain. The presence of these functional groups makes it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thietan-3-ylamino)pent-4-en-1-ol typically involves the reaction of thietane derivatives with appropriate amines and alcohols under controlled conditions. One common method includes the nucleophilic substitution of a thietane derivative with an amine, followed by the addition of a pentenol chain . The reaction conditions often require the use of solvents such as dichloromethane or ethanol and may involve catalysts like palladium or copper to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes purification steps such as distillation or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(Thietan-3-ylamino)pent-4-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(Thietan-3-ylamino)pent-4-en-1-ol involves its interaction with specific molecular targets and pathways. The thietane ring and amino group allow it to form covalent bonds with target molecules, potentially inhibiting or modifying their activity. This interaction can affect various biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Thietan-3-ylamino)butan-1-ol
  • 2-(Thietan-3-ylamino)hexan-1-ol
  • 2-(Thietan-3-ylamino)propane-1-ol

Uniqueness

2-(Thietan-3-ylamino)pent-4-en-1-ol is unique due to its specific combination of a thietane ring and a pentenol chain, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various applications in research and industry .

Properties

Molecular Formula

C8H15NOS

Molecular Weight

173.28 g/mol

IUPAC Name

2-(thietan-3-ylamino)pent-4-en-1-ol

InChI

InChI=1S/C8H15NOS/c1-2-3-7(4-10)9-8-5-11-6-8/h2,7-10H,1,3-6H2

InChI Key

ZHGCNBVHQBFYGS-UHFFFAOYSA-N

Canonical SMILES

C=CCC(CO)NC1CSC1

Origin of Product

United States

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